molecular formula C11H11IN2O2 B3107550 5-Iodo-L-tryptophan CAS No. 161295-03-0

5-Iodo-L-tryptophan

Cat. No.: B3107550
CAS No.: 161295-03-0
M. Wt: 330.12 g/mol
InChI Key: KZMSFQVSICYJHE-VIFPVBQESA-N
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Description

5-Iodo-L-tryptophan is an indole derivative, a class of compounds known for their significant biological activities. This compound is characterized by the substitution of an iodine atom at the 5-position of the tryptophan molecule. Indole derivatives, including this compound, are known for their diverse applications in medicinal chemistry, particularly due to their role in various biological processes .

Scientific Research Applications

5-Iodo-L-tryptophan has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 5-Iodo-L-tryptophan is not available, L-tryptophan is generally safe when consumed as part of a regular diet . When consumed in supplement form, minor side effects may occur .

Biochemical Analysis

Biochemical Properties

5-Iodo-L-tryptophan, like its parent compound L-tryptophan, is expected to participate in various biochemical reactions. L-tryptophan is known to be involved in the synthesis of serotonin, a neurotransmitter, and kynurenine, a metabolite with various biological activities Therefore, it is plausible that this compound may interact with enzymes, proteins, and other biomolecules involved in these pathways

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to L-tryptophan, it may influence cell function by participating in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. For instance, L-tryptophan is known to be involved in the regulation of immune responses and inflammation through the kynurenine pathway . Therefore, this compound might also have similar effects.

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as L-tryptophan, including the serotonin and kynurenine pathways These pathways involve various enzymes and cofactors, and this compound could potentially interact with these components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-L-tryptophan typically involves the iodination of L-tryptophan. One common method is the electrophilic substitution reaction where L-tryptophan is treated with iodine in the presence of an oxidizing agent such as sodium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Bromo-L-tryptophan
  • 5-Fluoro-L-tryptophan
  • 5-Chloro-L-tryptophan

Comparison: 5-Iodo-L-tryptophan is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its halogenated analogs, this compound exhibits different reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMSFQVSICYJHE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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